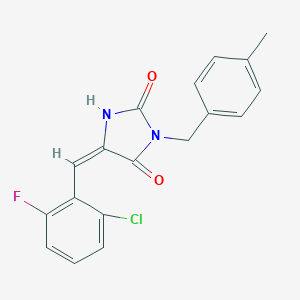

5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFTRinh-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for regulating the transport of chloride ions across the cell membrane.

Mecanismo De Acción

5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione is a selective inhibitor of the CFTR chloride channel, which is responsible for regulating the transport of chloride ions across the cell membrane. 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione binds to the cytoplasmic side of the CFTR channel and prevents chloride ions from passing through the channel. This inhibition of CFTR activity leads to a decrease in the secretion of chloride ions and an increase in the absorption of sodium ions, which can help to restore normal ion transport in cells and tissues.

Biochemical and Physiological Effects

5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects, including the inhibition of CFTR channel activity, the restoration of CFTR function in cells and tissues, and the improvement of disease outcomes in animal models of CF and other diseases. 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in CF and other diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has several advantages for lab experiments, including its high potency and selectivity for the CFTR channel, its ease of synthesis, and its well-characterized mechanism of action. However, 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Direcciones Futuras

There are several future directions for the study of 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione, including the development of more potent and selective inhibitors of the CFTR channel, the optimization of dosing regimens and delivery methods for 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione, and the evaluation of 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione in clinical trials for CF and other diseases. Additionally, the use of 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione as a tool for studying CFTR channel function and regulation may lead to new insights into the pathophysiology of CF and other diseases.

Métodos De Síntesis

The synthesis of 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione involves several steps, including the condensation of 2-chloro-6-fluorobenzaldehyde with 4-methylbenzylamine to form the imine intermediate, followed by the addition of 2,4-thiazolidinedione to form the final product. The synthesis of 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been described in detail in several publications and is considered to be a straightforward and efficient method.

Aplicaciones Científicas De Investigación

5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve dysfunctional CFTR channels. CF is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the CFTR gene. 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been shown to be effective in restoring CFTR function in cells and animal models of CF, and has been proposed as a potential therapy for CF.

In addition to CF, 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has also been studied for its potential therapeutic applications in other diseases, such as secretory diarrhea, polycystic kidney disease, and cholangiocarcinoma. 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been shown to inhibit the activity of CFTR channels in these diseases, which may lead to improved disease outcomes.

Propiedades

Nombre del producto |

5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione |

|---|---|

Fórmula molecular |

C18H14ClFN2O2 |

Peso molecular |

344.8 g/mol |

Nombre IUPAC |

(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C18H14ClFN2O2/c1-11-5-7-12(8-6-11)10-22-17(23)16(21-18(22)24)9-13-14(19)3-2-4-15(13)20/h2-9H,10H2,1H3,(H,21,24)/b16-9+ |

Clave InChI |

YSFJILQUZOXRHQ-CXUHLZMHSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/NC2=O |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)NC2=O |

SMILES canónico |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)NC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(5E)-5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305788.png)

![Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)

![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)

![Isopropyl {5-[4-(acetylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305793.png)

![3-(2-Chlorobenzyl)-5-[(6-methyl-2-pyridinyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305794.png)

![2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile](/img/structure/B305797.png)

![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)

![N-(3-chlorophenyl)-2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305802.png)

![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide](/img/structure/B305805.png)

![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide](/img/structure/B305806.png)

![({5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B305807.png)

![2-cyano-N-(2,5-dimethylphenyl)-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide](/img/structure/B305808.png)